Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride typically involves the reaction of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nucleophile and the specific functional groups involved .
Scientific Research Applications
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride include:
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate: The non-hydrochloride form of the compound.
3-amino-2,2-difluoro-3-phenylpropanoic acid: A related compound with similar structural features.
2,2-difluoro-3-phenylpropanoic acid: Another structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and as a precursor in the synthesis of more complex molecules .
Properties
IUPAC Name |
ethyl 3-amino-2,2-difluoro-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8;/h3-7,9H,2,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMZILDRPQTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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